molecular formula C9H5F2NO B6353405 5-(2,3-Difluorophenyl)oxazole CAS No. 2021535-52-2

5-(2,3-Difluorophenyl)oxazole

Cat. No.: B6353405
CAS No.: 2021535-52-2
M. Wt: 181.14 g/mol
InChI Key: PSEQPNNRDHFCBJ-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a 2,3-difluorophenyl group. This compound is notable for its applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-(2,3-Difluorophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce various substituted oxazole derivatives .

Scientific Research Applications

5-(2,3-Difluorophenyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Comparison: Compared to these similar compounds, 5-(2,3-Difluorophenyl)oxazole is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

5-(2,3-difluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-3-1-2-6(9(7)11)8-4-12-5-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEQPNNRDHFCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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